molecular formula C13H15NO2 B8799409 Methyl 3-cyano-4-isobutylbenzoate

Methyl 3-cyano-4-isobutylbenzoate

Cat. No.: B8799409
M. Wt: 217.26 g/mol
InChI Key: GNMSHHJOPAWPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-4-isobutylbenzoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 3-cyano-4-(2-methylpropyl)benzoate

InChI

InChI=1S/C13H15NO2/c1-9(2)6-10-4-5-11(13(15)16-3)7-12(10)8-14/h4-5,7,9H,6H2,1-3H3

InChI Key

GNMSHHJOPAWPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methyl 3-cyano-4-{[(trifluoromethyl)sulfonyl]oxy}benzoate (D25) (1.5 g, 4.85 mmol) was added bromo(2-methylpropyl)zinc (48.5 ml, 24.25 mmol) in tetrahydrofuran (50 ml) under argon. To the solution was then added 1,1′-bis(diphenylphosphino)ferrocenedichloro palladium(II) dichloromethane complex (0.355 g, 0.485 mmol) and the reaction heated to reflux for 6 h. The mixture was quenched with water (2 mL) and then filtered through celite, washing with ethyl acetate. The solvent was removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL) and the organic phase dried (phase separator) and the solvent removed in vacuo. The residue was purified by silica chromatography, eluting 0-15% EtOAc in iso-hexane over 40 min. Two batches were collected, one of which was the title compound as a colourless oil (233 mg, 1.072 mmol). δH (CDCl3, 400 MHz): 8.28 (1H, d), 8.15 (1H, dd), 7.38 (1H, d), 3.94, 3H, s), 2.78 (2H, d), 2.02 (1H, m), 0.96 (6H, d).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (2-methylpropyl)boronic acid (0.508 g), methyl 3-cyano-4-{[(trifluoromethyl)sulfonyl]oxy}benzoate (D22) (1.4 g) and Cs2CO3 (4.43 g) in toluene (10 mL) and water (1 mL) stirred under nitrogen at room temperature was added PdCl2(dppf)-CH2Cl2 adduct (0.370 g). The reaction mixture was stirred at 100° C. for 12 h. The solvent was removed under reduced pressure. The residue was dissolved in EA (80 mL) and washed with water and brine, dried over anhydrous Na2SO4. The solution was concentrated and the crude product was purified by column chromatography to afford methyl 3-cyano-4-(2-methylpropyl)benzoate (D23) (800 mg) as a colorless oil. MS (ES): C13H15NO2 requires 217. found 218.1 (M+H+).
Quantity
0.508 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.